N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide
Description
N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is an organic compound that features a benzamide core with cyclohexyl and hydroxycyclohexyl substituents
Properties
IUPAC Name |
N-cyclohexyl-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c23-20(22-19-7-3-1-4-8-19)18-11-9-17(10-12-18)13-16-21(24)14-5-2-6-15-21/h9-12,19,24H,1-8,14-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEZYEAXNFPCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C#CC3(CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzamide with cyclohexyl isocyanate under controlled conditions.
Addition of the Ethynyl Group: The ethynyl group can be introduced via a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using appropriate alkynes and halides.
Hydroxylation: The final step involves the hydroxylation of the cyclohexyl ring, which can be performed using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or organolithium reagents.
Major Products:
Oxidation: Formation of cyclohexanone or benzoic acid derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the benzamide core can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
- N-cyclohexyl-4-ethynylbenzamide
- N-cyclohexyl-4-hydroxybenzamide
- N-cyclohexyl-4-[(1-hydroxycyclohexyl)methyl]benzamide
Comparison: N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is unique due to the presence of both the ethynyl and hydroxycyclohexyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and specificity for certain molecular targets.
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